3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one

pKa modulation ionization state drug-likeness

3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one is a strategic fluorinated piperidine building block designed for medicinal chemistry. The 4,4-gem-difluoro substitution reduces basicity by ~3.14 pKa units, achieving ~50% ionization at pH 7.4—ideal for balancing CNS permeability and solubility while minimizing hERG risk. Its 3-aminopropanone linker enables efficient amide/urea library synthesis. Choose this compound for differentiated ADME profiles and streamlined SAR exploration.

Molecular Formula C8H14F2N2O
Molecular Weight 192.21 g/mol
CAS No. 1783412-33-8
Cat. No. B1470473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one
CAS1783412-33-8
Molecular FormulaC8H14F2N2O
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C(=O)CCN
InChIInChI=1S/C8H14F2N2O/c9-8(10)2-5-12(6-3-8)7(13)1-4-11/h1-6,11H2
InChIKeyUUQWOLVDOQDUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one (CAS 1783412-33-8): Procurement-Ready Profile and Structural Baseline


3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one (CAS 1783412-33-8, PubChem CID 84614621) is a fluorinated piperidine derivative with molecular formula C₈H₁₄F₂N₂O and a molecular weight of 192.21 g/mol [1]. The compound features a 4,4-difluoropiperidine ring linked via an amide bond to a 3-aminopropan-1-one side chain, and is commercially available at 98% purity from multiple suppliers . The geminal difluoro substitution at the piperidine 4-position is a well-established design motif in medicinal chemistry for tuning basicity, lipophilicity, and metabolic stability of drug candidates [2].

Why Non-Fluorinated or Mono-Fluorinated Piperidine Analogs Cannot Substitute for 3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one in Rational Discovery Programs


The 4,4-geminal difluoro substitution in this compound is not a passive structural decoration; it fundamentally alters the physicochemical profile of the piperidine core in ways that directly impact drug-likeness parameters. Systematic studies have demonstrated that difluorination of saturated heterocyclic amines reduces basicity by up to 3.14 pKa units relative to the parent piperidine, shifts lipophilicity (LogP) upward, and preserves or enhances metabolic stability in microsomal clearance assays [1]. Non-fluorinated piperidine analogs (e.g., 3-amino-1-(piperidin-1-yl)propan-1-one, CAS 161862-09-5) lack these property modulations and cannot recapitulate the ionization state, permeability, or metabolic profile conferred by the gem-difluoro motif. Similarly, mono-fluorinated piperidine analogs produce intermediate pKa shifts that may be insufficient for specific target engagement windows. The quantitative evidence below establishes where and by how much these differences manifest.

Quantitative Differentiation of 3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one Against In-Class Analogs: A Procurement-Focused Evidence Guide


Piperidine Nitrogen Basicity Reduction: pKa Shift of ~3.14 Units vs. Non-Fluorinated Piperidine

The 4,4-difluoro substitution reduces the basicity of the piperidine nitrogen by approximately 3.14 pKa units compared to unsubstituted piperidine, as established in a systematic physicochemical profiling study of mono- and difluorinated saturated heterocyclic amines [1]. This reduction shifts the conjugate acid pKa of the piperidine moiety from ~11.0 (piperidine) to approximately 7.9 (4,4-difluoropiperidine), meaning that at physiological pH (7.4) the difluoro derivative is only partially protonated, whereas the non-fluorinated analog remains >99.9% protonated. This differential ionization profoundly influences membrane permeability, tissue distribution, and off-target engagement profiles such as hERG channel binding, which is known to correlate with amine basicity.

pKa modulation ionization state drug-likeness hERG liability

Lipophilicity Modulation: LogP Increase of 0.5–1.0 Units vs. Non-Fluorinated Piperidine

The gem-difluoro substitution at the 4-position of the piperidine ring increases lipophilicity compared to the non-fluorinated piperidine core. Reported LogP values for 4,4-difluoropiperidine range from 1.2 to 1.33 [1][2], compared to piperidine LogP values of 0.66–0.93 . This represents a meaningful increase in lipophilicity that can enhance passive membrane permeability without substantially increasing molecular weight or the number of rotatable bonds, in contrast to adding larger hydrophobic substituents. The systematic study by Melnykov et al. further demonstrated that both pKa and LogP values in difluorinated piperidines are considerably affected by conformational preferences, a factor absent in non-fluorinated analogs [3].

lipophilicity LogP membrane permeability ADME optimization

Metabolic Stability Advantage: Enhanced Microsomal Half-Life of the 4,4-Difluoropiperidine Moiety

The gem-difluoro substitution at the 4-position of piperidine blocks a major site of oxidative metabolism by cytochrome P450 enzymes, as the C–F bond is substantially stronger than the C–H bond (~485 vs. ~413 kJ/mol). A direct performance comparison reports a metabolic stability half-life (t1/2) of 6.7 hours for 4,4-difluoropiperidine hydrochloride versus 2.1 hours for standard piperidine hydrochloride in a microsomal stability assay [1]. Furthermore, the comprehensive study by Melnykov et al. (2023) demonstrated that mono- and difluorinated piperidine derivatives retain high metabolic stability in intrinsic microsomal clearance measurements across nearly all compounds studied, establishing this as a class-level property of gem-difluoro substitution [2].

metabolic stability microsomal clearance oxidative metabolism CYP450

3-Amino vs. 3-Chloro Side-Chain: Differential Synthetic Versatility at the Terminal Position

The primary amino group at the 3-position of the propanone chain in 3-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one enables direct participation in amide bond formation, reductive amination, urea synthesis, and sulfonamide coupling without requiring pre-activation or additional deprotection steps. In contrast, the closest commercially available analog, 3-chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one (CAS 1889798-62-2), carries a chloro leaving group that requires nucleophilic displacement under more forcing conditions (elevated temperature, base catalysis) and is limited to S_N2-type reactions . The amino variant thus offers broader synthetic scope for library diversification, particularly for amide- and amine-linked conjugates in medicinal chemistry campaigns. The compound is supplied at 98% purity by Leyan (Product No. 2263084) .

synthetic intermediate amide coupling derivatization handle building block

Conformational Impact of Geminal 4,4-Difluoro Substitution on Piperidine Ring Geometry and Target Binding

The geminal difluoro substitution at the 4-position alters the conformational equilibrium of the piperidine ring, a phenomenon extensively characterized by NMR spectroscopy and computational studies [1]. The axial preference of the C–F bonds, attributed to charge-dipole interactions and hyperconjugation, produces a facially polarized ('Janus face') character that can enhance or modify target binding interactions in ways not achievable with non-fluorinated or mono-fluorinated piperidine rings [1][2]. This conformational preorganization can reduce the entropic penalty upon binding, potentially improving target affinity. The 3-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one scaffold embeds this conformational effect into a versatile building block, whereas the non-fluorinated analog 3-amino-1-(piperidin-1-yl)propan-1-one (CAS 161862-09-5) possesses a conformationally flexible piperidine ring with no facial polarity .

conformational analysis fluorine effect piperidine ring puckering ligand preorganization

Validated Application Scenarios for 3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one Based on Quantitative Differentiation Evidence


Lead Optimization in CNS Drug Discovery Programs Requiring Controlled Amine Basicity

For CNS-targeted programs where the basicity of the piperidine nitrogen must be tuned to achieve optimal brain penetration while minimizing hERG channel blockade, 3-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one provides a pKa-modulated building block (ΔpKa ≈ −3.14 vs. piperidine) that places the conjugate acid pKa near physiological pH (~7.9), achieving approximately 50% ionization at pH 7.4 [1]. This intermediate ionization state is often desirable for balancing passive permeability with aqueous solubility in CNS drug candidates, and the partial protonation reduces the risk of hERG-related cardiotoxicity that is associated with highly basic amines (pKa > 9) [1].

Kinase Inhibitor Scaffold Construction with Enhanced Metabolic Stability

The 4,4-difluoropiperidine moiety is incorporated into multiple kinase inhibitor scaffolds documented in the patent literature, where the gem-difluoro group provides metabolic stabilization at a common site of oxidative attack [1]. For programs synthesizing Type II or Type III kinase inhibitors that require an extended linker between the hinge-binding motif and the allosteric pocket, the 3-aminopropanone chain of this compound provides a three-atom spacer with a terminal amine for further elaboration via amide or urea coupling .

Focused Library Synthesis Leveraging the Primary Amine Handle for Parallel Chemistry

The primary amino group at the 3-position of the propanone chain enables direct, high-yielding parallel derivatization via amide coupling, reductive amination, urea formation, and sulfonamide synthesis without the need for protecting group manipulation or pre-activation [1]. This contrasts with the 3-chloro analog (CAS 1889798-62-2), which is limited to nucleophilic displacement chemistry and often requires elevated temperatures and excess base [1]. For medicinal chemistry teams synthesizing 50–500 compound libraries, the amino variant reduces synthetic step count and purification burden, enabling faster SAR exploration .

Physicochemical Property Benchmarking and pKa–LogP Optimization Studies

The systematic study by Melnykov et al. (2023) established pKa–LogP plots that position difluorinated piperidine building blocks as a valuable extension of the fluorine-containing saturated heterocyclic amine series for rational optimization in early drug discovery [1]. 3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one can serve as a representative scaffold for benchmarking the impact of 4,4-difluoro substitution on downstream ADME properties when elaborated into diverse chemotypes, providing a well-characterized starting point for multiparameter optimization studies.

Quote Request

Request a Quote for 3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.